molecular formula C11H6ClN3O B2359731 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile CAS No. 338405-09-7

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile

Cat. No.: B2359731
CAS No.: 338405-09-7
M. Wt: 231.64
InChI Key: PUGMNRLWSAYJMI-UHFFFAOYSA-N
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Description

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloro group, a phenyl group, and a nitrile group attached to a pyridazine ring. It is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile typically involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by the addition of phenyl magnesium bromide in acetone . The reaction conditions include refluxing the mixture for several hours and avoiding light exposure during the addition of phenyl magnesium bromide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenolic derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Reduction: Amino derivatives.

    Oxidation: Phenolic derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its carboxylate and ester analogs.

Properties

IUPAC Name

4-chloro-6-oxo-1-phenylpyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O/c12-9-6-11(16)15(14-10(9)7-13)8-4-2-1-3-5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGMNRLWSAYJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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